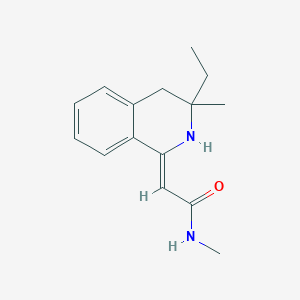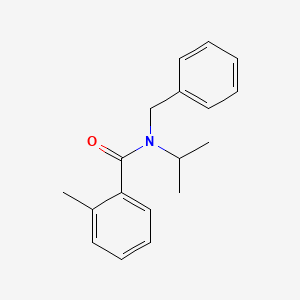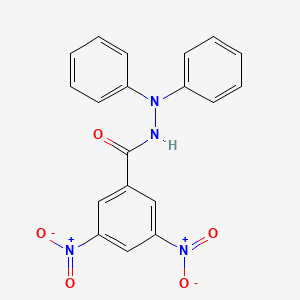
2-(3-ethyl-3-methyl-3,4-dihydro-1(2H)-isoquinolinylidene)-N-methylacetamide
Overview
Description
2-(3-ethyl-3-methyl-3,4-dihydro-1(2H)-isoquinolinylidene)-N-methylacetamide is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-3-methyl-3,4-dihydro-1(2H)-isoquinolinylidene)-N-methylacetamide involves its interaction with various molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also acts as a free radical scavenger, reducing oxidative stress in the body. Furthermore, it has been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of cognitive and motor functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In terms of its anti-inflammatory and analgesic properties, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activity of COX-2. In terms of its antioxidant properties, it has been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In terms of its potential use in the treatment of neurodegenerative diseases, it has been shown to modulate the activity of neurotransmitters and to reduce the accumulation of amyloid-beta (Aβ) plaques in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-ethyl-3-methyl-3,4-dihydro-1(2H)-isoquinolinylidene)-N-methylacetamide in lab experiments is its diverse range of potential applications. It has been shown to possess anti-inflammatory, analgesic, antioxidant, and neuroprotective properties, making it a useful tool for studying various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(3-ethyl-3-methyl-3,4-dihydro-1(2H)-isoquinolinylidene)-N-methylacetamide. One potential area of study is its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential area of study is its use as an anti-tumor agent, as it has been shown to possess antitumor activity. Additionally, further research is needed to better understand the specific molecular targets and mechanisms of action of this compound.
Scientific Research Applications
2-(3-ethyl-3-methyl-3,4-dihydro-1(2H)-isoquinolinylidene)-N-methylacetamide has been studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its antitumor activity.
properties
IUPAC Name |
(2Z)-2-(3-ethyl-3-methyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-15(2)10-11-7-5-6-8-12(11)13(17-15)9-14(18)16-3/h5-9,17H,4,10H2,1-3H3,(H,16,18)/b13-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXIRKHVEORDTD-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=CC(=O)NC)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CC2=CC=CC=C2/C(=C/C(=O)NC)/N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-bromo-4-fluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3844835.png)

![N-{[(3-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3844849.png)

![ethyl 2-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B3844874.png)
![O-methyl [(2-chlorophenyl)acetyl]thiocarbamate](/img/structure/B3844878.png)


![3-{1-[(3-chlorophenyl)acetyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B3844910.png)

![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-isopropoxy-2-propanol](/img/structure/B3844929.png)
![2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3844935.png)

